molecular formula C20H30N2OS2 B2669965 (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421494-64-5

(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2669965
CAS No.: 1421494-64-5
M. Wt: 378.59
InChI Key: QZWKRMXIXUSBAK-UHFFFAOYSA-N
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Description

(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazepane ring, and a thiophene-substituted cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the thiazepane ring through a cyclization reaction involving a suitable precursor, such as a haloalkylamine and a thiol. The pyrrolidine ring is then introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the intermediate thiazepane compound. Finally, the thiophene-substituted cyclopentyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrolidine and thiazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies, including its efficacy, toxicity, and mechanism of action.

Industry

Industrially, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups could impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels, where the compound could act as an inhibitor, activator, or modulator. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclohexyl)methanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopropyl)methanone: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

Uniqueness

The uniqueness of (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-7-5-14-25-18)22-12-6-13-24-16-17(22)15-21-10-3-4-11-21/h5,7,14,17H,1-4,6,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWKRMXIXUSBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCSCC3CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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